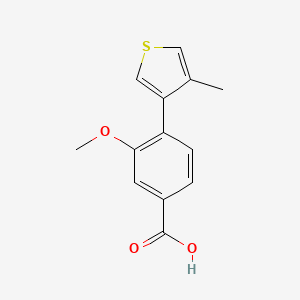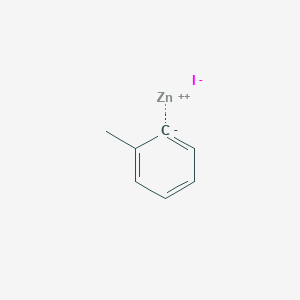
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid
Vue d'ensemble
Description
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the 3-position and a 4-methyl-3-thienyl group at the 4-position of the benzoic acid core
Méthodes De Préparation
The synthesis of 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of magnesium and diethyl ether, followed by treatment with carbon dioxide .
Analyse Des Réactions Chimiques
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and thienyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and thienyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .
Comparaison Avec Des Composés Similaires
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid can be compared with other similar compounds such as:
3-Methoxy-4-methylbenzoic acid: Lacks the thienyl group, making it less complex and potentially less reactive.
4-Methyl-m-anisic acid: Similar structure but different functional groups, leading to different chemical properties and applications.
3-Hydroxy-4-methylbenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions .
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propriétés
Numéro CAS |
1140461-96-6 |
|---|---|
Formule moléculaire |
C13H12O3S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
3-methoxy-4-(4-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C13H12O3S/c1-8-6-17-7-11(8)10-4-3-9(13(14)15)5-12(10)16-2/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
SXNAHQSDVHVART-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC=C1C2=C(C=C(C=C2)C(=O)O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8613331.png)
![(1R)-Bicyclo[2.2.1]heptan-2-one](/img/structure/B8613339.png)
![(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8613347.png)
![2-{4-[(Oxiran-2-yl)methoxy]phenyl}-5-(trifluoromethyl)-1H-imidazole](/img/structure/B8613357.png)


![Ethyl 3-[4-(2-aminoethyl)phenyl]propanoate;hydrochloride](/img/structure/B8613371.png)

![7-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)thieno[3,2-b]pyridine](/img/structure/B8613394.png)



